3,4-Dichloroanisole

Beschreibung

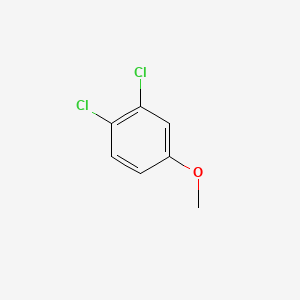

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dichloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISJRVXHPNMYRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189926 | |

| Record name | Benzene, 1,2-dichloro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36404-30-5 | |

| Record name | 1,2-Dichloro-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36404-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dichloro-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036404305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,2-dichloro-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,4 Dichloroanisole and Its Derivatives

Regioselective Synthesis of 3,4-Dichloroanisole

The precise placement of two chlorine atoms on the anisole (B1667542) ring to form the 3,4-isomer is a significant chemical challenge due to the directing effects of the methoxy (B1213986) group. Regioselective synthesis aims to control this placement with high precision.

Halogenation Strategies for Anisole Precursors

The direct halogenation of anisole is a classic example of an electrophilic aromatic substitution reaction. brainly.in The methoxy (-OCH₃) group on the anisole ring is strongly activating and ortho-, para-directing. Consequently, direct chlorination of anisole with elemental chlorine (Cl₂) does not typically yield this compound as the primary product. Instead, it produces a mixture of monochlorinated and dichlorinated isomers.

Initial chlorination predominantly forms 4-chloroanisole (B146269) and 2-chloroanisole. pnas.org Further chlorination of this mixture, or of isolated 4-chloroanisole, tends to yield 2,4-dichloroanisole (B165449) as the major dichlorinated product. pnas.orgcdnsciencepub.com This is because the methoxy group directs the second incoming electrophile (chlorine) to the remaining ortho position.

A study on the chlorination of anisole with Cl₂ in a carbon tetrachloride (CCl₄) solvent reported the following product distribution, illustrating the preference for ortho and para substitution. pnas.org

Table 1: Product Distribution from the Chlorination of Anisole in CCl₄

| Product | Percentage Yield |

| 4-Chloroanisole | 76% |

| 2-Chloroanisole | 13.6% |

| 2,4-Dichloroanisole | 3.0% |

| 2,6-Dichloroanisole | 2.1% |

| 2,4,6-Trichloroanisole | 0.4% |

This table illustrates the typical product yields from the direct chlorination of anisole, highlighting the difficulty in obtaining the 3,4-dichloro isomer through this method. pnas.org

Methodological Advancements in Dichlorination Techniques

To overcome the inherent regioselectivity of anisole, researchers have explored advanced dichlorination techniques. These often involve the use of specific catalysts and chlorinating agents to steer the reaction towards the desired isomer. Iron(III)-based catalysts, for example, have been developed for the general and regioselective chlorination of activated arenes like anisole derivatives. nih.gov An iron(III) triflimide catalyst can activate N-chlorosuccinimide (NCS) for the efficient chlorination of a variety of substituted anisoles, anilines, and phenols. nih.gov While direct synthesis of this compound from anisole remains a challenge, these catalytic systems offer pathways for highly regioselective mono- and dichlorination of various derivatives, which can be precursors. nih.gov

Another approach involves the chlorination of pre-substituted anisoles. For instance, starting with 3-chloroanisole, which can be prepared from 3-anisidine via a Sandmeyer reaction, subsequent chlorination would be directed by both the methoxy and chloro groups to yield a mixture of dichlorinated products, including the desired this compound. cdnsciencepub.com

Precursor Chemistry for this compound Elaboration

Given the challenges of direct regioselective chlorination, building this compound from precursors that already contain the desired substitution pattern is a more common and efficient strategy.

Derivatization from Substituted Phenols and Haloarenes

The most straightforward and widely used method for synthesizing this compound is the methylation of 3,4-dichlorophenol (B42033). This reaction, a type of Williamson ether synthesis, involves treating the sodium or potassium salt of 3,4-dichlorophenol with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide. asm.org This approach guarantees the correct positioning of the chlorine atoms as they are already in place on the phenol (B47542) precursor.

Alternatively, synthesis can begin with a haloarene that is not a phenol. A patented method describes the synthesis of dichloroanisole isomers by reacting a dichlorofluorobenzene with sodium methoxide (B1231860). google.com In the case of this compound, the precursor would be 1,2-dichloro-4-fluorobenzene. The highly activated fluorine atom is displaced by the methoxide nucleophile in a nucleophilic aromatic substitution reaction to yield the final product. google.com This method avoids the use of some toxic methylating agents. google.com

Table 2: Comparison of Precursor-Based Synthetic Routes

| Starting Material | Reagent(s) | Reaction Type | Advantage |

| 3,4-Dichlorophenol | Sodium Hydroxide, Dimethyl Sulfate | Williamson Ether Synthesis | High yield, unambiguous regiochemistry |

| 1,2-Dichloro-4-fluorobenzene | Sodium Methoxide, Methanol (B129727) | Nucleophilic Aromatic Substitution | Avoids certain toxic methylating agents, high atom economy. google.com |

This table compares two primary methods for synthesizing this compound from established precursors.

Exploration of Aminodichloroanisole Intermediates

Amino groups are versatile functional groups in organic synthesis, serving as directing groups or as precursors for other functionalities via diazotization reactions (e.g., the Sandmeyer reaction). While not a primary route for bulk synthesis, the use of aminodichloroanisole intermediates is a valid strategy for creating specifically substituted analogues.

For instance, research into the synthesis of complex polychlorinated biphenyl (B1667301) (PCB) derivatives has involved the preparation of 4-amino-3,5-dichloroanisole as a key intermediate. researchgate.net This demonstrates the synthetic utility of aminodichloroanisoles in building more complex chlorinated aromatic structures. A hypothetical route to this compound could start from 3,4-dichloroaniline (B118046). The aniline (B41778) could be converted to 3,4-dichlorophenol via a Sandmeyer-type reaction (diazotization followed by hydrolysis), which is then methylated as described previously. This multi-step process offers another way to control the substitution pattern through the strategic use of an amino functional group.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

One approach that aligns with green chemistry is the synthesis of dichloroanisoles from dichlorofluorobenzene and sodium methoxide. google.com This method is considered greener because it can have a high atom utilization and avoids the use of highly toxic reagents like dimethyl sulfate, which is a known carcinogen. google.com

Another area of green innovation is in the synthesis of the precursors themselves. For the synthesis of 2,4-dichlorophenol (B122985), a key intermediate for many herbicides, an efficient method has been developed using hydrogen chloride as the chlorine source, hydrogen peroxide (H₂O₂) as a clean oxidant, and water as the solvent. rsc.org This process is catalyzed by manganous(II) sulfate under mild conditions and avoids the use of hazardous chlorine gas. rsc.org Applying such green principles to the synthesis of the 3,4-dichlorophenol precursor would represent a significant step toward a more sustainable synthesis of this compound.

Catalytic Systems for Sustainable Production

The move towards sustainable chemical production necessitates the development of highly efficient and selective catalytic systems that can operate under mild conditions, reduce waste, and utilize less hazardous reagents. openaccessjournals.com In the context of this compound synthesis, which often involves the chlorination of anisole, catalysis plays a pivotal role in controlling regioselectivity and improving reaction efficiency.

One significant advancement is the use of tertiary amine catalysis for the highly para-selective chlorination of anisole. peeref.comresearchgate.net Research has demonstrated that employing trichloroisocyanuric acid (TCCA) as the chlorinating agent in the presence of catalytic amounts of tertiary amines or their salts can dramatically favor the formation of the para-chlorinated product, a direct precursor to 2,4-dichloroanisole and a related isomer to the 3,4-dichloro structure. This method is notable because the in situ formation of N-chlorotrialkylammonium salts is believed to be the active chlorinating species, which exhibits high regioselectivity. researchgate.net The choice of catalyst and solvent significantly influences both the conversion of anisole and the selectivity of the chlorination products. For instance, using trimethylammonium chloride as a catalyst in dichloromethane (B109758) results in a high para-to-ortho selectivity ratio. peeref.comresearchgate.net

Table 1: Effect of Tertiary Amine Catalysis on Anisole Chlorination with TCCA

| Catalyst (6 mol%) | Solvent | Anisole Conversion (%) | Monochloroanisole : Dichloroanisole Ratio | p-Chloroanisole : o-Chloroanisole Ratio | Reference |

|---|---|---|---|---|---|

| None | CH₂Cl₂ | 89 | 6.3 | 4.5 | researchgate.net |

| DABCO | CH₂Cl₂ | 99 | 29.2 | 31.0 | researchgate.net |

| Me₃N·HCl | CH₂Cl₂ | 99 | 15.8 | 38.0 | researchgate.net |

| Pyridine | Pyridine | 99 | 10.1 | 18.0 | researchgate.net |

Another promising avenue for sustainable synthesis is photocatalysis . Visible-light photocatalysis, inspired by FAD-dependent halogenase enzymes, offers a method for the oxidative chlorination of arenes under mild conditions. nih.govd-nb.info One such system uses the organic dye riboflavin (B1680620) tetraacetate (RFT) as a photocatalyst. nih.gov This approach replaces traditional, harsh chlorinating agents with chloride anions (from sources like HCl) and uses oxygen from the air as the terminal oxidant. The addition of acetic acid is crucial, as it forms peracetic acid in situ, which mediates the oxidation of chloride. nih.gov While this biomimetic system demonstrates moderate yields for anisole chlorination, it represents a significant step towards greener chemical processes by utilizing abundant reagents and energy sources. nih.govd-nb.info Further developments in photoredox catalysis have employed other organic dyes and ruthenium complexes to activate chlorine sources like N-chlorosuccinimide (NCS) or even sodium chloride, achieving high yields for the para-chlorination of anisole. nih.govmdpi.com

Table 2: Photocatalytic Oxidative Chlorination of Anisole and Derivatives

| Substrate | Catalytic System | Product | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Anisole | Riboflavin tetraacetate, Acetic Acid, Blue Light | Chloroanisoles | 65 | 45 (p/o=5:1) | nih.gov |

| N,N-Dimethylaniline | Riboflavin tetraacetate, Acetic Acid, Blue Light | 4-Chloro-N,N-dimethylaniline | >99 | 90 | nih.gov |

| Anisole | [Ru(bpy)₃]Cl₂, NCS, (NH₄)₂S₂O₈, Blue Light | 4-Chloroanisole | >95 | 92 | nih.govmdpi.com |

Solvent-Free or Reduced-Solvent Methodologies

A core principle of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. jocpr.com This has spurred research into solvent-free reaction conditions and the replacement of conventional solvents with more environmentally benign alternatives. rsc.orgmdpi.com

Mechanochemistry , which uses mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, is a powerful solvent-free technique. beilstein-journals.orgrsc.org This approach has been successfully applied to various organic transformations, including the halogenation of electron-rich arenes using N-halosuccinimides (NXS) or trihaloisocyanuric acids. beilstein-journals.orgnih.gov While direct application to this compound synthesis from anisole is complex due to regioselectivity challenges, mechanochemical methods have proven effective for the halogenation of other aromatic systems, demonstrating the potential to eliminate bulk solvent use, reduce waste, and sometimes unlock different reactivity compared to solution-based methods. nih.govbeilstein-journals.org

In the context of producing dichloroanisole derivatives, significant progress has been made in replacing hazardous solvents in established synthetic routes. For instance, the synthesis of dichloroanisole isomers from 1,2,3-trichlorobenzene (B84244) can be achieved by reaction with sodium methoxide. google.com Historically, such reactions often employed solvents like hexamethylphosphoramide (B148902) (HMPA), which is now recognized as a carcinogen. google.com Modern methodologies have identified safer, alternative solvents such as dimethyl sulfoxide (B87167) (DMSO) and 1,1,3,3-tetramethylurea (B151932) to achieve high yields of the desired products, representing a crucial move towards reduced-solvent toxicity. wipo.int

Another important strategy is the use of Phase-Transfer Catalysis (PTC) . PTC facilitates the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.orgfzgxjckxxb.com This is particularly useful in green chemistry as it can enable the use of water as a solvent, reducing the need for organic solvents. fzgxjckxxb.com Catalysts like quaternary ammonium (B1175870) or phosphonium (B103445) salts transfer one reactant across the phase boundary to react with the other. wikipedia.orgfzgxjckxxb.com This technique has been applied to the synthesis of various organic compounds and holds promise for the production of haloaromatics by allowing reactions between aqueous inorganic salts and organic substrates under milder, more sustainable conditions. scirp.org

Dispersive liquid-liquid microextraction (DLLME) is another technique that aligns with the principles of solvent reduction. mdpi.com While primarily an analytical sample preparation method, its principles of using minimal amounts of extraction and disperser solvents highlight a broader trend towards micro-scale synthesis and processing, drastically cutting down on solvent consumption and waste generation. mdpi.commdpi.com

Chemical Reactivity and Reaction Mechanisms of 3,4 Dichloroanisole

Electrophilic Aromatic Substitution Dynamics on 3,4-Dichloroanisole

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including this compound. makingmolecules.com The rate and regioselectivity of these reactions are dictated by the substituents present on the aromatic ring. unizin.orglibretexts.org

Substituent Effects on Reaction Selectivity and Rate

The aromatic ring of this compound is influenced by three substituents: a methoxy (B1213986) group (-OCH₃) at position 1, and two chlorine atoms (-Cl) at positions 3 and 4.

Chlorine Atoms (-Cl): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic and slows the reaction rate compared to benzene (B151609). minia.edu.eg However, they are also ortho, para-directing because they can donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion intermediate when the attack occurs at the ortho or para positions. unizin.orgminia.edu.eg

In this compound, these effects combine to direct incoming electrophiles to specific positions. The powerful activating and directing effect of the methoxy group generally dominates. libretexts.org The available positions for substitution are 2, 5, and 6.

Position 2: ortho to the methoxy group and ortho to the chlorine at C3.

Position 5: meta to the methoxy group, ortho to the chlorine at C4, and meta to the chlorine at C3.

Position 6: ortho to the methoxy group and meta to the chlorine at C3.

The methoxy group strongly directs towards positions 2 and 6. The chlorine at C3 deactivates the ring, particularly at its ortho positions (2 and 4) and para position (6). The chlorine at C4 deactivates its ortho positions (3 and 5) and para position (1). The directing effects are summarized in the table below.

| Position | Influence of -OCH₃ Group | Influence of C3-Cl | Influence of C4-Cl | Net Effect |

| 2 | Activating, ortho | Deactivating, ortho | Deactivating, meta | Favored by -OCH₃, but sterically hindered and deactivated by C3-Cl. |

| 5 | Deactivating, meta | Deactivating, meta | Deactivating, ortho | Strongly deactivated. |

| 6 | Activating, ortho | Deactivating, para | Deactivating, meta | Most favored position due to strong activation from -OCH₃ and less steric hindrance compared to position 2. |

Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C6 position, and to a lesser extent at the C2 position.

Mechanistic Pathways of Further Functionalization

The functionalization of this compound via electrophilic aromatic substitution proceeds through the standard SEAr mechanism. This mechanism can be a direct substitution or, in some cases like halogenation, may involve an addition-elimination pathway. pnas.orgpnas.org

A typical reaction is bromination. The reaction of this compound with an electrophile like Br⁺ (generated from Br₂ and a Lewis acid catalyst) involves the attack of the π-electron system of the anisole (B1667542) ring on the electrophile. This forms a resonance-stabilized cationic intermediate, known as an arenium ion or sigma complex. The most stable arenium ion is formed when the attack occurs at the position most activated by the substituent groups, which is C6. In the final step, a weak base removes a proton from the site of attack, restoring the aromaticity of the ring and yielding the substituted product, primarily 6-bromo-3,4-dichloroanisole.

Nucleophilic Aromatic Substitution in this compound Systems

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally difficult and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

Investigation of Displacement Reactions

In this compound, there are no strong electron-withdrawing groups like a nitro (-NO₂) group to activate the chlorine atoms for a typical SNAr reaction. chegg.com However, displacement reactions can still be achieved under specific conditions. Research has shown that this compound can be used as a starting material in the synthesis of more complex molecules like hydroxy-substituted tetrachlorodibenzofurans, which involves nucleophilic substitution steps. researchgate.netnih.gov These reactions often require high temperatures and strong nucleophiles.

For instance, the reaction of a similar compound, 3,4-dichloronitrobenzene, with sodium methoxide (B1231860) results in the selective displacement of the chlorine atom at C4, which is para to the activating nitro group. chegg.com By analogy, if this compound were forced to react, the nucleophile would attack one of the chlorinated carbons.

Influence of Halogen Positions on Reactivity

In the this compound molecule, the two chlorine atoms are in electronically distinct environments.

C3-Cl: This chlorine is meta to the electron-donating methoxy group.

C4-Cl: This chlorine is para to the electron-donating methoxy group.

The methoxy group increases electron density at the ortho and para positions, making these carbons less electrophilic and thus less susceptible to nucleophilic attack. Consequently, the carbon at position 4 is more electron-rich than the carbon at position 3. This would suggest that a nucleophile is more likely to attack the C3 position than the C4 position. However, SNAr reactivity is primarily dictated by the stability of the intermediate Meisenheimer complex. An attack at C3 would place the negative charge of the intermediate at positions 2, 4, and 6. An attack at C4 would place the charge at positions 3 and 5. The ability of the substituents to stabilize this negative charge determines the preferred pathway. Without a strong activating group, both pathways have high activation barriers.

Photochemical Transformations of this compound

The photochemical transformation of chlorinated aromatic compounds is an important environmental degradation pathway. pjoes.com For this compound, this process typically involves the absorption of light, leading to the cleavage of the carbon-chlorine bond.

The photolysis of chloroaromatic compounds can proceed through several mechanisms, including direct photolysis and sensitized photolysis. researchgate.netnih.govuc.pt

Direct Photolysis: The this compound molecule directly absorbs a photon of light, promoting it to an excited electronic state. In this excited state, the C-Cl bond can undergo homolytic cleavage to form a dichlorophenyl radical and a chlorine radical. This is often the initial step in the degradation cascade. researchgate.net

Indirect or Sensitized Photolysis: Other substances in the environment, such as humic acids or nitrates, can absorb light and become photosensitizers. nsf.gov These excited sensitizers can then transfer energy to the this compound molecule or generate reactive species like hydroxyl radicals (•OH) or singlet oxygen, which then attack and degrade the compound. nsf.govnih.gov

Studies on the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) show that it undergoes photolysis, with 2,4-dichloroanisole (B165449) being identified as an intermediate degradation product. fao.orginchem.org This indicates that the dichloroanisole structure is susceptible to photochemical reactions. The degradation process can lead to a series of dechlorinated and hydroxylated intermediates, ultimately resulting in the cleavage of the aromatic ring and mineralization to CO₂, water, and chloride ions. inchem.org The rate and efficiency of photodegradation are influenced by various factors, including pH, the presence of dissolved oxygen, and the concentration of photosensitizers. medcraveonline.com

Site-Selective Photodechlorination Research

The selective cleavage of a carbon-halogen bond in polyhalogenated aromatic compounds is a valuable process in organic synthesis. nih.gov Photochemistry offers an alternative to traditional metal-catalyzed methods for achieving this transformation. nih.govresearchgate.net Research into the photodechlorination of dichloroanisoles has been conducted to understand the feasibility and selectivity of these light-induced reactions. nih.govresearchgate.net

A study investigating the photodechlorination of various dichloroanisoles revealed that site-selectivity is achievable. nih.gov In the case of 2,4-dichloroanisole, irradiation leads to the selective removal of the chlorine atom at the ortho position relative to the methoxy group. nih.govresearchgate.netresearchgate.net This selectivity was observed under both photohomolysis conditions in cyclohexane (B81311) and photoheterolysis conditions in methanol (B129727). nih.govresearchgate.netresearchgate.net

The reaction of the resulting phenyl cation with benzene after photoheterolysis in methanol exclusively formed 5-chloro-2-methoxy-1,1'-biphenyl. nih.govresearchgate.netresearchgate.net However, substituting the methoxy group with a hydroxyl group was found to be detrimental, leading to lower photoreactivity without any improvement in selectivity. nih.govresearchgate.net

The following table summarizes the observed regioselectivity in the photodechlorination of a dichloroanisole isomer.

Table 1: Regioselectivity in the Photodechlorination of 2,4-Dichloroanisole

| Starting Material | Reaction Condition | Major Product | Selectivity |

|---|---|---|---|

| 2,4-Dichloroanisole | Photohomolysis (cyclohexane) | 4-Chloroanisole (B146269) | Selective detachment of ortho-chlorine nih.govresearchgate.netresearchgate.net |

Mechanistic Studies of Light-Induced Reactions

The mechanisms of light-induced reactions, such as photodechlorination, are often complex and can proceed through different pathways depending on the reaction conditions. unipv.itdiva-portal.orgnih.gov Mechanistic studies, often supported by computational analysis, are crucial for understanding the intermediates and reaction pathways involved. unipv.itresearchgate.net

In the context of dichloroanisoles, photo-induced reactions can involve either homolytic or heterolytic cleavage of the carbon-chlorine bond. nih.govresearchgate.netresearchgate.net

Photohomolysis: This process involves the cleavage of the Ar-Cl bond to form an aryl radical and a chlorine radical. This pathway is typically favored in non-polar solvents like cyclohexane. nih.govresearchgate.netresearchgate.net

Photoheterolysis: This pathway involves the cleavage of the Ar-Cl bond to form an aryl cation and a chloride anion. This is more common in polar solvents like methanol. nih.govresearchgate.netresearchgate.net The generated aryl cation is a highly reactive intermediate that can react with nucleophiles present in the reaction mixture. researchgate.net

The formation of these reactive intermediates, such as aryl cations and radicals, is a key aspect of the photoreduction mechanism. diva-portal.orgrhhz.netresearchgate.net The stability and subsequent reactions of these intermediates determine the final product distribution. researchgate.netsinica.edu.tw For instance, the triplet 4-methoxy-phenyl cation can be generated through the photoheterolysis of 4-chloroanisole in methanol and can then react with various π-nucleophiles. acs.org

The study of these mechanisms often employs techniques like steady-state and time-resolved spectroscopy, as well as computational tools to elucidate the nature of the excited states and intermediates. unipv.it

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comnumberanalytics.com These reactions are widely used in the synthesis of complex organic molecules. sigmaaldrich.com

Suzuki, Ullmann, and Related Coupling Applications

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organohalide. wikipedia.orgconsensus.applibretexts.org In the case of this compound, studies have shown that the chlorine atom at the 3-position is preferentially replaced in Suzuki cross-coupling reactions with phenylboronic acid. researchgate.net However, with an excess of phenylboronic acid, the reaction can proceed to form 4'-methoxy-1,1':2',1''-terphenyl quantitatively. researchgate.net

The Ullmann reaction, a copper-mediated coupling of aryl halides, is another important C-C bond-forming reaction. chem-station.comorganic-chemistry.org It is particularly useful for the synthesis of symmetric biaryls. organic-chemistry.org The reactivity of aryl halides in the Ullmann coupling generally follows the order I > Br > Cl. chem-station.com While less reactive, aryl chlorides can participate in these couplings, especially with arenes containing electron-withdrawing groups. chem-station.com

The following table provides a general overview of these coupling reactions.

Table 2: Overview of Suzuki and Ullmann Coupling Reactions

| Reaction | Catalyst | Reactants | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Palladium complex wikipedia.orglibretexts.org | Organoboron compound, Organohalide wikipedia.orglibretexts.org | C-C wikipedia.org |

| Ullmann Coupling | Copper reagents chem-station.comorganic-chemistry.org | Aryl halides chem-station.comorganic-chemistry.org | C-C numberanalytics.com |

Aryl Cation and Radical Intermediate Studies

The mechanisms of many chemical reactions, including some cross-coupling and photochemical reactions, can involve highly reactive intermediates such as aryl cations and radicals. researchgate.netsinica.edu.twlibretexts.org

Aryl Cations: Aryl cations are unstable species that can be generated through various methods, including the photolysis of aryl halides and the decomposition of diazonium salts. researchgate.netwikipedia.org For example, the photoheterolysis of 4-chloroanisole in methanol provides access to the triplet 4-methoxyphenyl (B3050149) cation. acs.org These cations are electrophilic and can react with a variety of nucleophiles. researchgate.netmsu.edu The Balz-Schiemann reaction, which converts diazonium salts to aryl fluorides, is believed to proceed through an aryl cation intermediate. wikipedia.org

Radical Intermediates: Radical intermediates are species with an unpaired electron and are involved in a wide range of chemical transformations. libretexts.orgyoutube.commdpi.com They can be generated through processes like photohomolysis of aryl halides or via single-electron transfer (SET) mechanisms in some metal-catalyzed reactions. nih.govresearchgate.net The Sandmeyer reaction, which transforms diazonium salts into aryl halides, is proposed to proceed through an aryl radical intermediate. masterorganicchemistry.com The stability of radicals is influenced by substituents, with benzylic and allylic radicals being stabilized by resonance. libretexts.org Radical cyclization reactions are an important method for forming rings in organic synthesis. sinica.edu.tw

The study of these transient intermediates is crucial for understanding reaction mechanisms and for designing new synthetic methodologies. diva-portal.orgresearchgate.netnih.gov

Biotransformation and Environmental Degradation Pathways of 3,4 Dichloroanisole

Microbial Degradation of Dichloroanisole Structures

The microbial breakdown of dichloroanisole isomers is a key process in their environmental attenuation. While direct studies on 3,4-dichloroanisole are limited, research on related isomers and precursor compounds provides significant insights into the potential metabolic pathways.

Bacterial and Fungal Biotransformation Mechanisms

Microbial transformation of chlorinated anisoles can occur under both aerobic and anaerobic conditions. A primary mechanism in the anaerobic biotransformation of chloroaromatic compounds is O-demethylation. For instance, the anaerobic demethylation of chlorinated guaiacols to their corresponding catechols has been observed in acetogenic bacteria such as Acetobacterium woodii and Eubacterium limosum. nih.gov More directly relevant, freshwater sediment slurries have been shown to demethylate 2,3- and 3,5-dichloroanisole (B44140) to produce 2,3- and 3,5-dichlorophenol, respectively. nih.govasm.org This suggests that a similar initial demethylation of this compound to 3,4-dichlorophenol (B42033) is a probable first step in its anaerobic degradation.

Under anaerobic conditions, the biotransformation of a structurally similar compound, 3,5-dichloro-p-anisyl alcohol, by methanogenic sludge begins with a rapid demethylation to 3,5-dichloro-4-hydroxybenzyl alcohol. nih.govasm.org This initial step is biologically mediated and is a prerequisite for further degradation. nih.govasm.org Following demethylation, the resulting dichlorophenol can undergo further transformation. For example, adapted microbial communities in pond sediments have demonstrated the ability to reductively dehalogenate 2,4-dichloroanisole (B165449). scite.ai This process involves the removal of chlorine substituents from the aromatic ring, a critical step in detoxification.

Fungi also play a role in the transformation of related chloroaromatic compounds. For example, fungi such as Aspergillus niger and Fusarium sp. have been shown to degrade 3,4-dichloroaniline (B118046) (a precursor to this compound in some industrial processes) through mechanisms including N-acetylation, oxidation, and polymerization. researchgate.netnih.gov While these are not direct degradation pathways for this compound, they indicate the metabolic versatility of fungi towards chlorinated aromatic rings. The white-rot fungus Phanerochaete chrysosporium is known to metabolize 2,4-dichlorophenol (B122985), producing metabolites such as 2,4-dichloroanisole. mdpi.com This highlights the role of fungi in both the formation and potential degradation of dichloroanisoles.

Identification of Key Microbial Species in Degradation Processes

Specific microbial species capable of degrading this compound have not been extensively documented. However, studies on analogous compounds point to several key groups of microorganisms.

For the crucial step of O-demethylation of chlorinated aromatic compounds, acetogenic bacteria are significant. Genera such as Acetobacterium and Eubacterium have been identified as capable of demethylating chlorinated guaiacols. nih.gov The degradation of 3,4-dichloroaniline, a related compound, has been demonstrated by a variety of bacteria including Paracoccus denitrificans, Pseudomonas sp., Acinetobacter calcoaceticus, and Rhodococcus sp. researchgate.netnih.gov Fungal species, particularly from the genera Aspergillus and Fusarium, have also been shown to be active in the transformation of 3,4-dichloroaniline. researchgate.netnih.gov The fungus Trichoderma longibrachiatum has been identified as capable of O-methylating various chlorophenols to form chloroanisoles, including the formation of this compound from 3,4-dichlorophenol, albeit at a lower rate compared to other isomers. asm.org

The following table summarizes microbial species involved in the transformation of compounds structurally related to this compound.

| Microbial Species | Compound Transformed | Transformation Product(s) | Reference |

| Acetobacterium woodii | Chlorinated guaiacols | Corresponding catechols | nih.gov |

| Eubacterium limosum | Chlorinated guaiacols | Corresponding catechols | nih.gov |

| Aspergillus niger | 3,4-dichloroaniline | 3,4-dichloroacetanilide, Dichloroquinolines | researchgate.netnih.gov |

| Fusarium sp. | 3,4-dichloroaniline | 3,4-dichloroacetanilide, Dichloroquinolines | researchgate.netnih.gov |

| Paracoccus denitrificans | 3,4-dichloroaniline | 4,5-dichloropyrocatechol | researchgate.net |

| Trichoderma longibrachiatum | 3,4-dichlorophenol | This compound | asm.org |

| Phanerochaete chrysosporium | 2,4-dichlorophenol | 2,4-dichloroanisole | mdpi.com |

| Freshwater sediment slurries | 2,3- and 3,5-dichloroanisole | 2,3- and 3,5-dichlorophenol | nih.govasm.org |

| Adapted pond sediment microorganisms | 2,4-dichloroanisole | Reductively dehalogenated products | scite.ai |

Enzymatic Biotransformation of this compound

The microbial degradation of aromatic compounds is orchestrated by a suite of enzymes that catalyze key steps such as ring cleavage, methylation, and dehalogenation.

Role of Dioxygenases and Monooxygenases in Aromatic Ring Cleavage

The initial step in the aerobic degradation of many aromatic compounds is the hydroxylation of the benzene (B151609) ring, a reaction often catalyzed by monooxygenases or dioxygenases. mdpi.com These enzymes incorporate one or two atoms of molecular oxygen into the substrate, respectively, making the aromatic ring more susceptible to cleavage. For instance, the degradation of 2,4-dichlorophenol by various fungi and bacteria involves an initial hydroxylation to a dichlorocatechol. mdpi.commdpi.com

Following hydroxylation, ring cleavage is typically carried out by dioxygenases. These enzymes cleave the catechol ring either between the two hydroxyl groups (ortho-cleavage) or adjacent to one of the hydroxyl groups (meta-cleavage). mdpi.com While specific dioxygenases acting on the metabolites of this compound have not been characterized, the pathways for related compounds like 4-chlorocatechol (B124253) have been studied, proceeding via ortho-ring cleavage through the maleylacetate (B1240894) pathway. researchgate.net

O-Methylation and Dehalogenation Enzyme Studies

The formation of this compound in the environment can occur through the O-methylation of its precursor, 3,4-dichlorophenol. This reaction is catalyzed by O-methyltransferases. A chlorophenol O-methyltransferase (CPOMT) has been purified from the fungus Trichoderma longibrachiatum. asm.org This enzyme was found to methylate a range of chlorophenols, with the highest activity observed for 2,4-dichlorophenol. It also showed activity towards 3,4-dichlorophenol, though at a reduced rate compared to other dichlorophenol isomers. asm.org The reaction is dependent on S-adenosyl-l-methionine (SAM) as a methyl group donor. asm.org

Dehalogenation, the removal of chlorine atoms, is a critical detoxification step in the degradation of chlorinated compounds. Reductive dehalogenation, where a halogen is replaced by a hydrogen atom, is a key process under anaerobic conditions. researchgate.net Microbial communities from pond sediments adapted to 3,4-dichlorophenol have been shown to preferentially remove the para-chlorine from this compound. scite.ai This suggests that if this compound is first demethylated to 3,4-dichlorophenol, subsequent para-dechlorination is a likely metabolic step.

The following table presents data on the substrate specificity of the chlorophenol O-methyltransferase from Trichoderma longibrachiatum.

| Substrate (Dichlorophenol Isomer) | Relative O-methylation Activity (%) | Reference |

| 2,4-DCP | 100 | asm.org |

| 2,3-DCP | 85 | asm.org |

| 2,5-DCP | 70 | asm.org |

| 2,6-DCP | 40 | asm.org |

| 3,4-DCP | 25 | asm.org |

| 3,5-DCP | Not detected | asm.org |

Environmental Fate and Persistence of this compound

The environmental fate of this compound is influenced by its physical and chemical properties and its susceptibility to biotic and abiotic degradation processes. Safety data for this compound indicates that it is toxic to aquatic life with long-lasting effects. cymitquimica.com One source suggests that the compound is not degradable in wastewater treatment plants. thermofisher.com

The persistence of chlorinated anisoles in the environment is a concern. For example, in a study of the pesticide dichlorprop-P, 2,4-dichloroanisole was identified as a major metabolite with low to moderate persistence in soil. nih.gov The formation of such metabolites from widely used pesticides can lead to their distribution in the environment.

The biotransformation pathways discussed above, particularly demethylation followed by dehalogenation and ring cleavage, are crucial for the ultimate mineralization of this compound. However, the rates of these processes can be slow, especially for more highly chlorinated compounds. The persistence of related compounds like tetrachloroazobenzene and tetrachloroazoxybenzene, which are minor but persistent metabolites from the fungal degradation of 3,4-dichloroaniline, highlights the potential for the formation of stable intermediates during the biotransformation of chlorinated aromatics. nih.gov

Abiotic Degradation Processes in Environmental Matrices

The environmental fate of this compound is influenced by non-biological, or abiotic, degradation processes, primarily photolysis. Hydrolysis is not considered a significant degradation pathway for this compound.

Photodegradation: Photolysis, the breakdown of chemical compounds by light, is a potential abiotic degradation route for this compound. iupac.org While specific studies on this compound are not extensively detailed, research on related chlorinated aromatic compounds provides insight. For instance, the herbicide 2,4-D can degrade into 2,4-dichloroanisole, which is then subject to further breakdown. fao.orgherts.ac.uk The rate and extent of photolysis are dependent on various environmental factors, including light intensity and the presence of photosensitizing substances. usda.gov For example, the photodecomposition of 2,4-D, a precursor to the related 2,4-dichloroanisole, was found to be significantly faster in the presence of uranyl ions which act as a photosensitizer. usda.gov In general, the degradation of chlorinated aromatic compounds can be initiated by UV radiation and the presence of oxygen, leading to the splitting of the molecule. nih.gov

Hydrolysis: Hydrolysis, the chemical breakdown of a compound due to reaction with water, is not expected to be a major environmental fate process for this compound. nih.gov Aromatic halides, like this compound, are generally resistant to hydrolysis under typical environmental conditions due to the stability of the covalent bond between the halogen and the aromatic ring. nih.gov

Other Abiotic Processes: In some anoxic environments, abiotic degradation can be mediated by naturally occurring minerals. For example, magnetite (Fe₃O₄) has been shown to mediate the abiotic degradation of chlorinated compounds like PCE, TCE, and vinyl chloride. microbe.com While not specifically documented for this compound, this process highlights a potential, though likely minor, abiotic degradation pathway in specific sediment and soil environments. microbe.comehs-support.com

Metabolite Identification and Pathways in Natural Systems

In natural environments, this compound is often identified as a metabolite resulting from the biotransformation of other chlorinated compounds, such as 3,4-dichlorophenol (3,4-DCP) and the herbicide diuron, which degrades to 3,4-dichloroaniline (DCA). researchgate.netmdpi.comresearchgate.netresearchgate.netnih.gov The primary biotransformation process leading to the formation of chloroanisoles is the microbial O-methylation of corresponding chlorophenols. mdpi.comresearchgate.netresearchgate.netnih.govdiva-portal.org

Various microorganisms, including bacteria and fungi, are capable of this transformation. For example, studies have shown that diverse bacteria present in drinking water distribution systems can convert halophenols into their corresponding musty-odored haloanisoles. nih.gov Fungi, particularly wood-decaying and soil fungi, are also well-known for methylating chlorophenols. nih.govepa.gov In a study of pentachlorophenol (B1679276) (PCP) degradation in soil, this compound was identified as one of the many methylated breakdown products. epa.govwho.int

Once formed, or if introduced directly into the environment, this compound can be further metabolized. Under anaerobic conditions, a key initial step is demethylation, which converts the chloroanisole back to a chlorophenol. For the related compound, 3,5-dichloro-p-anisyl alcohol, anaerobic bacteria were found to readily demethylate it to 3,5-dichloro-4-hydroxybenzyl alcohol, which was then subject to further oxidation and decarboxylation. nih.govasm.org This suggests a pathway where this compound could be converted to 3,4-dichlorophenol, which can then enter known degradation pathways for chlorophenols.

Fungal degradation of the related compound 3,4-dichloroaniline (DCA) by species such as Aspergillus niger and Fusarium sp. leads to several metabolites through oxidation, N-acetylation, and polymerization. researchgate.netnih.gov The major identified metabolites in these pathways were 3,4-dichloroacetanilide and dichloroquinolines. researchgate.netnih.gov While this pathway starts from DCA, it illustrates the metabolic capabilities of fungi to transform dichlorinated aromatic rings.

Table 1: Microbial Biotransformation of Related Dichloro-Compounds

| Organism/System | Parent Compound | Key Transformation Process | Identified Metabolite(s) | Reference |

|---|---|---|---|---|

| Aspergillus niger, Fusarium sp. | 3,4-Dichloroaniline (DCA) | Oxidation, N-acetylation, Polymerization | 3,4-Dichloroacetanilide, Dichloroquinolines, Tetrachloroazobenzene | nih.gov, researchgate.net |

| Anaerobic methanogenic sludge | 3,5-Dichloro-p-anisyl alcohol | Demethylation, Oxidation, Decarboxylation | 3,5-Dichloro-4-hydroxybenzyl alcohol, 3,5-Dichloro-4-hydroxybenzoate, 2,6-Dichlorophenol | nih.gov, asm.org |

| PCP-adapted remediated soil | Pentachlorophenol (PCP) | Methylation | Trace amounts of chloroanisoles | nih.gov |

| Microbes in drinking water systems | 2,4-Dichlorophenol (DCP) | O-methylation | 2,4-Dichloroanisole | nih.gov |

| Achromobacter sp. | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Side-chain cleavage, Methylation | 2,4-Dichlorophenol, 2,4-Dichloroanisole | cdnsciencepub.com, capes.gov.br |

Bioremediation Strategies for Dichloroanisole Contamination

Bioremediation utilizes living organisms, primarily microorganisms, to degrade or detoxify hazardous substances. frontiersin.org For sites contaminated with dichloroanisoles and other chlorinated aromatic compounds, several strategies can be employed to enhance the natural degradation processes. These strategies generally fall into two categories: biostimulation and bioaugmentation. tno.nlmdpi.com

Biostimulation: This approach involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. princeton.edu For chlorinated compounds, this often means creating favorable redox conditions. Enhanced anaerobic bioremediation is a common strategy where electron donors (such as molasses, lactate, or vegetable oils) are injected into the subsurface. princeton.educlu-in.org This stimulates anaerobic bacteria to carry out reductive dechlorination, a process where chlorine atoms are removed from the aromatic ring, making the molecule less toxic and more susceptible to further degradation. clu-in.orgnih.gov For some aromatic pollutants, a sequence of anaerobic and aerobic conditions can be effective; the initial anaerobic step makes the compound more amenable to subsequent aerobic breakdown. nih.gov

Bioaugmentation: This strategy involves the introduction of non-native microorganisms with specific degradation capabilities to a contaminated site. mdpi.comserdp-estcp.mil This is particularly useful when the indigenous microbial populations lack the ability to degrade a specific contaminant. serdp-estcp.mil For chlorinated solvents, cultures containing Dehalococcoides species, which are known for their ability to carry out reductive dechlorination, have been successfully used in bioaugmentation applications. serdp-estcp.mil Fungi, especially white-rot fungi like Phanerochaete chrysosporium and Trametes versicolor, have also been identified as effective agents for the bioremediation of soils contaminated with chlorinated compounds due to their powerful and non-specific enzymatic systems. mdpi.com

Table 2: Overview of Bioremediation Strategies for Chlorinated Aromatic Compounds

| Strategy | Principle | Mechanism/Key Factors | Applicable To | Reference |

|---|---|---|---|---|

| Enhanced Anaerobic Bioremediation (Biostimulation) | Stimulation of indigenous anaerobic microorganisms. | Addition of electron donors (e.g., lactate, molasses, vegetable oil) to create highly reducing conditions for reductive dechlorination. | Chlorinated solvents, Chlorinated aromatic hydrocarbons. | princeton.edu, clu-in.org |

| Bioaugmentation | Introduction of specialized microorganisms to the contaminated site. | Inoculation with bacterial cultures (e.g., Dehalococcoides) or fungi (e.g., white-rot fungi) with proven degradative capabilities. | Recalcitrant compounds like chlorinated ethenes, chlorophenols, and other persistent organic pollutants. | mdpi.com, serdp-estcp.mil |

| Monitored Natural Attenuation (MNA) | Reliance on natural processes to remediate contamination without intervention. | Monitors intrinsic biodegradation, including abiotic processes mediated by minerals like magnetite. Requires evidence of ongoing degradation. | Large, dilute contaminant plumes where natural processes are sufficient to control risk. | tno.nl, microbe.com |

| Phytoremediation | Use of plants to remove, degrade, or contain contaminants. | Plants can take up contaminants and degrade them, or stimulate microbial activity in the root zone (rhizosphere). | Soils contaminated with persistent organic pollutants. | biocycle.net |

Advanced Analytical Chemistry for 3,4 Dichloroanisole Research

Chromatographic Techniques for Separation and Quantification of 3,4-Dichloroanisole

Chromatography is the cornerstone for separating this compound from isomers and other compounds within a sample. Both gas and liquid chromatography, coupled with appropriate detectors, provide the necessary resolution and sensitivity for robust quantification.

Gas chromatography combined with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. shimadzu.com The development of a GC-MS method involves the careful optimization of several parameters to achieve the desired separation and sensitivity. The choice of capillary column is critical; non-polar columns like those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms) or columns of intermediate polarity are often employed for analyzing chloroanisoles and related compounds. epa.gov

Method development also focuses on the oven temperature program, which is designed to separate analytes based on their boiling points and interactions with the stationary phase. A typical program starts at a lower temperature, holds for a short period, and then ramps at a controlled rate to a final, higher temperature to elute all compounds of interest. d-nb.info The injector temperature is set high enough to ensure rapid volatilization of the sample without causing thermal degradation. shimadzu.comd-nb.info For confirmation, a different column with an alternate polarity, such as a 14% cyanopropylphenyl phase, can be used to alter elution patterns and verify peak identity. epa.govbibliotekanauki.pl

Table 1: Typical GC-MS Parameters for Chloroanisole Analysis This table is a composite of typical conditions reported for chloroanisole and related compound analysis and may require optimization for specific applications.

| Parameter | Typical Setting | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-1701) | Provides separation of analytes based on polarity and boiling point. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injection Mode | Split/Splitless | Introduces a precise amount of sample onto the column. |

| Injector Temp. | 250 °C | Ensures rapid vaporization of the sample. shimadzu.com |

| Oven Program | Initial: 50-70 °C (hold 1-5 min), Ramp: 10-25 °C/min, Final: 250-280 °C (hold 10+ min) | Separates compounds by controlling their volatility and interaction with the column. shimadzu.comd-nb.infobibliotekanauki.pl |

| MS Interface Temp. | 250-300 °C | Prevents condensation of analytes between the GC and MS. d-nb.info |

| Ion Source Temp. | 200-230 °C | Site of ionization of the sample molecules. shimadzu.com |

| Analysis Mode | Scan / Selected Ion Monitoring (SIM) | Scan mode provides full mass spectra for identification; SIM mode offers higher sensitivity for quantification. |

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC, particularly for compounds that may be thermally unstable or less volatile. For chloroanisoles, reversed-phase (RP) HPLC is the most common separation mode. sielc.comshimadzu.com In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilane) or C8 column, is used with a polar mobile phase. sielc.com

The mobile phase usually consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). sielc.comlcms.cz The separation is controlled by adjusting the ratio of the organic solvent to water; a higher concentration of the organic solvent reduces the retention time of non-polar analytes like this compound. Gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve better separation of complex mixtures. lcms.cz To improve peak shape and reproducibility, an acid modifier such as formic acid or phosphoric acid is frequently added to the mobile phase, especially when coupling with a mass spectrometer. sielc.comsielc.com Detection is typically performed using a UV detector or, for higher specificity and sensitivity, a mass spectrometer (LC-MS). nih.gov

Table 2: Representative HPLC Conditions for Dichloroanisole Analysis These conditions are based on methods for related chloroanisole isomers and may serve as a starting point for method development for this compound.

| Parameter | Typical Setting | Purpose |

| Column | C18 or Newcrom R1 (150-250 mm x 4.6 mm, 3-5 µm) | Non-polar stationary phase for reversed-phase separation. sielc.comsielc.com |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic or Phosphoric Acid | Polar mobile phase; the organic modifier elutes the analyte, and the acid improves peak shape. sielc.com |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition; gradient changes composition for improved resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV or Mass Spectrometry (MS) | UV detection is general-purpose; MS provides mass information for confirmation and high sensitivity. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Infrared (IR) spectroscopy provides information about functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, and Mass Spectrometry (MS) gives information about the molecular weight and fragmentation pattern.

Infrared (IR) spectroscopy identifies the functional groups within a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound, available from the NIST WebBook, displays characteristic absorptions. nist.gov These include C-H stretching vibrations for the aromatic ring and the methoxy (B1213986) group, C=C stretching within the aromatic ring, and strong C-O (ether) and C-Cl stretching absorptions. nist.govmsu.eduspecac.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals. The three protons on the methoxy group (-OCH₃) would appear as a sharp singlet. The three aromatic protons would exhibit a specific splitting pattern due to their coupling with each other, typically appearing as a doublet, a singlet (or a doublet with a very small coupling constant), and another doublet in the aromatic region of the spectrum. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would show seven distinct signals, one for each unique carbon atom in the molecule. This includes one signal for the methoxy carbon and six signals for the carbons of the dichlorinated benzene (B151609) ring.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Region / Shift | Interpretation |

| IR | Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | C-H bonds on the benzene ring. specac.com |

| Alkyl C-H Stretch | ~2950-2850 cm⁻¹ | C-H bonds of the methoxy group. | |

| Aromatic C=C Stretch | ~1600-1475 cm⁻¹ | Carbon-carbon double bonds in the benzene ring. nist.gov | |

| Asymmetric C-O-C Stretch | ~1250 cm⁻¹ | Ether linkage. specac.com | |

| C-Cl Stretch | ~850-750 cm⁻¹ | Carbon-chlorine bonds. libretexts.org | |

| ¹H NMR | -OCH₃ | ~3.8 ppm (singlet) | Methoxy group protons. |

| Ar-H | ~6.8-7.5 ppm (multiplets) | Three protons on the aromatic ring. | |

| ¹³C NMR | -OCH₃ | ~56 ppm | Methoxy group carbon. |

| Ar-C | ~112-158 ppm | Six distinct carbons of the aromatic ring. |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through the analysis of fragmentation patterns. libretexts.org For this compound, the electron ionization (EI) mass spectrum shows a distinct molecular ion (M⁺) peak at m/z 176. nist.govnist.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion region exhibits a characteristic pattern of peaks: the M⁺ peak (containing two ³⁵Cl atoms) at m/z 176, an M+2 peak (one ³⁵Cl and one ³⁷Cl) at m/z 178, and an M+4 peak (two ³⁷Cl atoms) at m/z 180, with relative intensities of approximately 9:6:1.

The fragmentation pattern provides further structural confirmation. A common fragmentation pathway for aryl ethers involves the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion to form a stable dichlorophenoxy cation. miamioh.edu This is often followed by the loss of a neutral carbon monoxide (CO, 28 Da) molecule. miamioh.edu

Table 4: Key Mass Spectrometry Fragments for this compound (Electron Ionization)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Interpretation |

| 176, 178, 180 | [C₇H₆Cl₂O]⁺ | Molecular ion cluster, showing the presence of two chlorine atoms. nist.gov |

| 161, 163 | [C₆H₃Cl₂O]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. miamioh.edu |

| 133, 135 | [C₅H₃Cl₂]⁺ | Loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment. |

| 99 | [C₅H₃Cl]⁺ | Loss of a chlorine atom from the [M-CH₃-CO]⁺ fragment. |

| 75 | [C₆H₃O]⁺ | Loss of two chlorine atoms from the [M-CH₃]⁺ fragment. |

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Studies

Sample Preparation Methodologies for this compound Analysis

Effective sample preparation is crucial for isolating and concentrating this compound from complex environmental matrices like water, soil, or food products, thereby removing interferences and improving analytical sensitivity. researchgate.net Several modern extraction techniques are employed for this purpose.

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up and concentrating analytes from liquid samples. thermofisher.com The method involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase), such as C18-bonded silica (B1680970). epa.govelgalabwater.com Non-polar compounds like this compound are retained on the C18 material while more polar components of the matrix pass through. thermofisher.com The retained analyte is then eluted from the cartridge using a small volume of an organic solvent (e.g., acetone, hexane), resulting in a cleaner, more concentrated sample ready for GC-MS or HPLC analysis. epa.gov Automated SPE systems can process multiple samples simultaneously, improving throughput for applications like water, soil, and food analysis. dspsystems.eupromochrom.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that uses a fused silica fiber coated with a polymeric stationary phase (e.g., polydimethylsiloxane, PDMS) to extract analytes. gcms.czmdpi.com The fiber can be exposed to the headspace above a sample or directly immersed into a liquid sample. researchgate.netgcms.cz Analytes partition from the sample matrix onto the fiber coating. After extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed directly onto the GC column for analysis. shimadzu.com This technique is valued for its simplicity, speed, and sensitivity in analyzing volatile and semi-volatile compounds. mdpi.com

Stir Bar Sorptive Extraction (SBSE): SBSE is a variation of SPME that offers significantly higher extraction efficiency and sensitivity. researchgate.netgcms.cz Instead of a small fiber, SBSE employs a magnetic stir bar coated with a much larger volume of PDMS. lcms.cz The stir bar is added to a liquid sample and stirred for a set period, allowing for efficient extraction of analytes into the PDMS phase. csic.es Following extraction, the stir bar is removed, dried, and placed in a thermal desorption unit connected to a GC-MS system. researchgate.netnih.gov The high volume of the extraction phase results in higher recoveries for analytes, making SBSE particularly suitable for ultra-trace analysis of compounds like chloroanisoles in water and wine. researchgate.netgcms.cz

Solid-Phase Microextraction (SPME) Applications

Chemometric Approaches in this compound Data Analysis

Chemometrics is the application of mathematical and statistical methods to interpret chemical data and extract meaningful information. brieflands.comresearchgate.net In the context of this compound research, analytical techniques like GC-MS can generate large and complex datasets, especially when screening for multiple compounds across numerous samples. Chemometric tools are invaluable for processing this data to identify patterns, classify samples, and build predictive models. researchgate.net

Commonly used chemometric techniques include:

Principal Component Analysis (PCA): An unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets. PCA can reveal the natural clustering of samples based on their chemical profiles, which could help in identifying sources of contamination by grouping samples with similar patterns of haloanisoles and related compounds. researchgate.netmdpi.com

Partial Least Squares (PLS) and PLS-Discriminant Analysis (PLS-DA): PLS is a regression method used to model the relationship between two data matrices, for example, relating spectral data to analyte concentrations. brieflands.com PLS-DA is a supervised classification method used to build a model that can distinguish between predefined classes of samples, such as differentiating between samples from different geographical origins or classifying them as contaminated or uncontaminated based on their analytical fingerprint. researchgate.net

Computational and Theoretical Chemistry of 3,4 Dichloroanisole

Quantum Chemical Calculations of 3,4-Dichloroanisole

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic makeup of molecules. These calculations, grounded in the principles of quantum mechanics, can predict a wide array of molecular properties from the ground up.

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a mainstay in computational chemistry for its balance of accuracy and computational cost. nih.govnih.gov DFT calculations are used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy configuration. researchgate.net For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. The optimized geometry represents the molecule in its ground state in the gas phase. It is common for minor discrepancies to exist between theoretical and experimental values, as experimental data often pertains to the solid state, while calculations are typically for a single molecule in the gas phase. up.pt

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). google.nl The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. google.nl The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. google.nl

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π* anti-bonding orbital. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In studies of related molecules, the HOMO is often located over the benzene ring and the oxygen atom of the methoxy (B1213986) group, while the LUMO is distributed across the aromatic ring. The presence of electron-withdrawing chlorine atoms and the electron-donating methoxy group significantly influences the energy levels and spatial distribution of these frontier orbitals.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, capturing atomic motion in full detail. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, revealing how the molecule vibrates, rotates, and changes its conformation.

For a semi-rigid molecule like this compound, conformational analysis primarily focuses on the orientation of the methoxy group relative to the benzene ring. MD simulations can be used to explore the potential energy surface associated with the rotation around the C(ring)-O bond. This helps identify the most stable conformers (energy minima) and the energy barriers to rotation. These simulations are governed by a force field, a set of parameters that defines the potential energy of the system, and are essential for understanding how the molecule behaves in different environments, such as in solution or at interfaces.

Prediction of Reactivity Parameters and Reaction Pathways

The energies of the frontier orbitals (HOMO and LUMO) are used to calculate a suite of global reactivity descriptors based on conceptual DFT. sci-hub.st These descriptors provide a quantitative framework for predicting the chemical reactivity and stability of a molecule.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E(LUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The escaping tendency of an electron from a system. It is the negative of electronegativity, μ = -χ.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge. It is defined as ω = μ² / (2η).

These parameters are invaluable for rationalizing the reactivity patterns of molecules. For instance, a high electrophilicity index suggests a molecule will behave as a strong electrophile in reactions. By comparing these descriptors among different isomers or related compounds, chemists can predict relative reactivities and potential reaction pathways.

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |

| Chemical Potential (μ) | μ = -χ | Tendency of electrons to escape. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration; related to HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures electrophilic character. |

Molecular Electrostatic Potential Mapping and Intermolecular Interactions

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its interaction with other chemical species. An MESP map is generated by calculating the electrostatic potential at points on the electron density surface of the molecule. The map is color-coded to visualize the charge distribution:

Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of sites prone to electrophilic attack.

Blue regions indicate positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack.

Green regions represent areas of neutral or near-zero potential.

For this compound, the MESP map would likely show negative potential (red) around the oxygen atom of the methoxy group due to its lone pairs of electrons, making it a primary site for hydrogen bonding and electrophilic interactions. nih.gov The chlorine atoms would also exhibit regions of negative potential. In contrast, the hydrogen atoms of the benzene ring and the methyl group would show positive potential (blue). These maps are crucial for predicting non-covalent interactions, understanding solvent effects, and identifying the reactive sites of a molecule for various chemical reactions.

Applications of 3,4 Dichloroanisole in Advanced Materials and Specialized Synthesis

Role as an Intermediate in Energetic Materials Synthesis (e.g., TATB)

While 3,4-dichloroanisole is a notable organochlorine compound, it is its isomer, 3,5-dichloroanisole (B44140) , that is documented as a key intermediate in an alternative synthesis route for the high-performance insensitive explosive, 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). researchgate.netgoogle.comscielo.brosti.govgoogle.com This synthesis pathway is considered advantageous due to its use of relatively mild reaction conditions and the high yield and purity of the intermediates. google.comscielo.br The process involves the nitration of 3,5-dichloroanisole to form 3,5-dichloro-2,4,6-trinitroanisole, which is subsequently subjected to ammonolysis to produce TATB. google.comosti.gov Another variation involves converting the trinitroanisole intermediate into 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) before the final ammonolysis step. google.com

The standard industrial production of TATB typically starts from 1,3,5-trichlorobenzene (B151690) (TCB), which requires harsh nitration conditions at elevated temperatures (150°C). researchgate.netjes.or.jp The synthesis route using 3,5-dichloroanisole is notable because the activating effect of the methoxy (B1213986) group facilitates the electrophilic aromatic substitution (nitration) under milder conditions. scielo.brredalyc.org

Alternative Synthesis Route for TATB

| Starting Material | Key Intermediate | Final Product | Key Reaction Steps | Reference |

|---|---|---|---|---|

| 3,5-Dichloroanisole | 3,5-dichloro-2,4,6-trinitroanisole | 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) | 1. Nitration 2. Ammonolysis | google.comscielo.br |

The purity of the dichloroanisole intermediate and its subsequent nitrated products is paramount for high-value applications like energetic materials. Impurities can lead to undesirable side reactions, lower the yield of the final product, and affect the stability and performance of the energetic material. researchgate.netscispace.com For instance, in the conventional TATB synthesis, impurities such as ammonium (B1175870) chloride can cause significant compatibility problems. scielo.br

High-performance liquid chromatography (HPLC) is a crucial analytical technique for assessing the purity of these intermediates. energetic-materials.org.cn Methods are developed to separate the main product from impurities, such as under- or over-nitrated species or other isomers. researchgate.netenergetic-materials.org.cn An effective HPLC method involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve clear separation and accurate quantification of all components. energetic-materials.org.cn For example, in the analysis of a related compound, 1,3-dichloro-2,4,6-trinitrobenzene, a C18 column with an acetonitrile (B52724)/water mobile phase and UV detection at 240 nm provided excellent resolution, allowing for the detection and quantification of impurities with high sensitivity. energetic-materials.org.cn Such rigorous purity analysis ensures that the intermediate meets the strict specifications required for producing high-quality TATB. google.comosti.gov

Process Optimization in Intermediate Production

Utilization as Additives in Advanced Material Formulations

In the field of advanced materials, small molecule additives play a crucial role in fine-tuning the properties of polymer-based systems. While the prompt specifies this compound, recent research highlights the use of its isomer, 3,5-dichloroanisole (DCA) , as a solid additive to optimize the performance of all-polymer solar cells (all-PSCs). researchgate.netrsc.orgdp.tech These additives can significantly influence the film morphology, which is a decisive factor in the practical properties of multiphase polymeric materials. nih.govnumberanalytics.com

The performance of polymer solar cells is intrinsically linked to the morphology of the photoactive layer, which consists of a blend of donor and acceptor polymers. researchgate.netnumberanalytics.com Achieving an optimal morphology with appropriate phase separation is challenging due to the nature of polymer chains. researchgate.netrsc.org Solid additives like 3,5-dichloroanisole (DCA), which possess good crystallinity and volatility, are used to refine this morphology. researchgate.netrsc.org